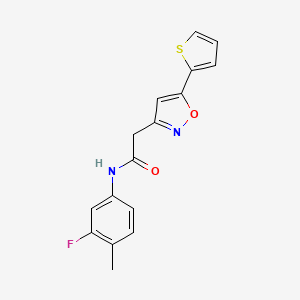

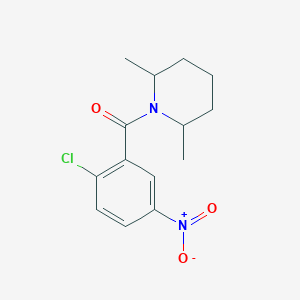

N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN-Nic, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. THN-Nic belongs to the class of nicotinamide derivatives and is synthesized using a multistep process that involves the use of various reagents.

Aplicaciones Científicas De Investigación

Cancer Research and Epigenetic Remodeling

Nicotinamide N-methyltransferase (NNMT) overexpression in various cancers has been shown to contribute to tumorigenesis through epigenetic remodeling. NNMT affects the methylation potential in cancer cells, leading to an altered epigenetic state that includes hypomethylated histones and heightened expression of pro-tumorigenic gene products. This indicates a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting the potential of targeting NNMT in cancer therapy (Ulanovskaya et al., 2013).

Herbicidal Activity and Plant Protection

Nicotinic acid derivatives, including those similar to N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, have shown promising herbicidal activity against various plant species. These compounds, through structural modifications, exhibit significant potency against monocotyledonous weeds, offering a new avenue for developing eco-friendly herbicides based on natural-product inspiration (Chen Yu et al., 2021).

Modulating Enzyme Activity

Research on the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT) sheds light on how NNMT catalyzes the N-methylation of nicotinamide and other analogues. Understanding these mechanisms can lead to the development of inhibitors or activators that could modulate NNMT activity, which is implicated in various metabolic pathways and diseases, including cancer (Peng et al., 2011).

Potential in Metabolic Disorders Treatment

NNMT plays a crucial role in regulating metabolic pathways, and its inhibition or modulation could offer new therapeutic approaches for treating metabolic disorders. Small molecule inhibitors of NNMT have shown promise in driving insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic diseases. This indicates the potential of nicotinamide derivatives in developing treatments for obesity and type-2 diabetes (Kannt et al., 2018).

Propiedades

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-15-5-2-4-14(12-15)7-10-20-18(22)17-6-3-9-21-19(17)25-16-8-11-24-13-16/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLHHMMZGARZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=C(N=CC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)

![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)